molecular formula C10H11NO B3352576 3-Ethoxy-1H-isoindole CAS No. 49619-49-0

3-Ethoxy-1H-isoindole

Cat. No.: B3352576
CAS No.: 49619-49-0
M. Wt: 161.2 g/mol
InChI Key: RSSQOCHQZAYJLZ-UHFFFAOYSA-N
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Description

3-Ethoxy-1H-isoindole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science research. Isoindoles are recognized as highly reactive intermediates with a 10π aromatic ring system, making them valuable precursors for various synthetic applications . The core isoindole structure is a fused benzopyrrole and is a regioisomer of 1H-indoles . Researchers utilize such compounds as primary synthetic building blocks for developing more complex structures, including tetracenes and boron dipyrromethenes (BODIPYs), which are explored for their optical properties and applications in materials science . In pharmaceutical research, derivatives of the isoindole-1,3-dione core (phthalimide) are extensively investigated for their biological activities. Recent studies have designed and evaluated novel 1-H-isoindole-1,3(2H)-dione derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them candidates for Alzheimer's disease therapy . Other research highlights the anti-inflammatory, antibacterial, and kinase inhibition properties associated with this class of compounds . As a synthetic intermediate, this compound can be employed in cyclization strategies and one-pot synthesis approaches to access a diverse array of nitrogen-containing heterocycles . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment, as isoindole derivatives can be highly reactive and air-sensitive .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-12-10-9-6-4-3-5-8(9)7-11-10/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSQOCHQZAYJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342676
Record name 3-Ethoxy-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49619-49-0
Record name 3-Ethoxy-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Ethoxy 1h Isoindole and Analogous Structures

Classical and Established Synthetic Pathways to 1H-Isoindoles

The foundational methods for constructing the 1H-isoindole skeleton have traditionally relied on multi-step procedures starting from readily available precursors and key cyclization reactions.

Established routes to the 1H-isoindole core often begin with ortho-disubstituted benzene (B151609) derivatives. A common precursor is α,α'-dibromo-o-xylene, which can be reacted with a primary amine to form the corresponding N-substituted isoindoline (B1297411). Subsequent oxidation of the isoindoline can yield the aromatic isoindole.

Another widely used class of precursors is phthalic acid derivatives. For instance, phthalimide (B116566) can undergo reduction to form isoindolinone, which can be further manipulated. The reduction of N-substituted phthalimides using reducing agents like lithium aluminum hydride (LiAlH4) can yield the corresponding isoindolines. Dehydrogenation or elimination reactions are then required to introduce the aromaticity of the isoindole ring system. Phthalonitrile has also been employed as a starting material in various synthetic strategies.

The final ring-closing step is critical in isoindole synthesis. One classical approach involves the dehydration of N-substituted 2-(hydroxymethyl)benzamides. This intramolecular cyclization effectively forms the five-membered heterocyclic ring.

Another key strategy is the reductive cyclization of 2-cyanobenzaldehydes or 2-cyanoketones in the presence of an amine. This process involves the initial formation of an imine, followed by an intramolecular cyclization and subsequent tautomerization to yield the 1H-isoindole structure. The versatility of this method allows for the introduction of various substituents on the nitrogen atom and at other positions of the isoindole ring.

Contemporary and Emerging Synthetic Strategies for 3-Ethoxy-1H-isoindole

Modern synthetic chemistry has introduced more efficient and atom-economical methods for the synthesis of substituted isoindoles, with transition-metal catalysis playing a pivotal role. These methods offer novel pathways to structures like this compound.

The use of transition metals has enabled the direct construction of the isoindole ring from simpler, linear precursors through C-H activation and annulation processes. These reactions often proceed under milder conditions and with higher functional group tolerance compared to classical methods.

Ruthenium catalysts have been effectively employed in the synthesis of isoindoles through the annulation of benzimidates with alkynes. For example, the reaction of N-methoxybenzimidates with internal alkynes, catalyzed by a ruthenium complex such as [Ru(p-cymene)Cl2]2, leads to the formation of polysubstituted isoindoles. This methodology is significant as it constructs the isoindole core and introduces substituents in a single step. The proposed mechanism involves the ortho-ruthenation of the benzimidate, followed by alkyne insertion and reductive elimination to form the final product.

Table 1: Ruthenium-Catalyzed Synthesis of Substituted Isoindoles

Starting BenzimidateAlkyneCatalyst SystemProductYield (%)
N-Methoxy-4-methylbenzimidateDiphenylacetylene[Ru(p-cymene)Cl2]2, NaOAc1,2,3-Triphenyl-5-methyl-1H-isoindole95
N-Methoxybenzimidate1-Phenyl-1-propyne[Ru(p-cymene)Cl2]2, NaOAc2-Methyl-1,3-diphenyl-1H-isoindole85
N-Methoxy-4-chlorobenzimidateDiphenylacetylene[Ru(p-cymene)Cl2]2, NaOAc5-Chloro-1,2,3-triphenyl-1H-isoindole92

Palladium catalysis has opened new avenues for synthesizing isoindole derivatives, particularly through reactions involving isocyanides. A notable example is the palladium-catalyzed reaction of 2-alkenylaryl imines with isocyanides. This process typically involves the activation of the C-H bond at the ortho position of the aryl imine, followed by the insertion of the isocyanide and subsequent intramolecular cyclization to yield 1-aminoisoindole derivatives.

While this method directly yields amino-substituted isoindoles, the resulting products could potentially be chemically modified to introduce an ethoxy group at the desired position. This strategy highlights the power of palladium catalysis in building complex heterocyclic systems from readily accessible starting materials.

Table 2: Palladium-Catalyzed Synthesis of 1-Amino-1H-isoindole Derivatives

2-Alkenylaryl ImineIsocyanideCatalyst SystemProductYield (%)
(E)-N-(4-methoxybenzylidene)-1-(4-methylstyryl)aniline2,6-Dimethylphenyl isocyanidePd(OAc)2, Cu(OAc)22-(4-Methoxyphenyl)-N-(2,6-dimethylphenyl)-3-(4-methylstyryl)-1H-isoindol-1-amine80
(E)-N-(benzylidene)-1-styrylanilinetert-Butyl isocyanidePd(OAc)2, Cu(OAc)2N-(tert-Butyl)-2,3-diphenyl-1H-isoindol-1-amine75
(E)-N-(4-chlorobenzylidene)-1-styrylanilineCyclohexyl isocyanidePd(OAc)2, Cu(OAc)2N-Cyclohexyl-2-(4-chlorophenyl)-3-phenyl-1H-isoindol-1-amine72

Transition-Metal-Catalyzed Annulation and Functionalization

Nickel and Copper-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H bond functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex organic molecules, including nitrogen-containing heterocycles. mdpi.comrsc.org Nickel and copper catalysts, being more abundant and less expensive than their noble metal counterparts, have garnered considerable attention in this field. mdpi.comnih.gov

In the context of isoindole synthesis, nickel-catalyzed C-H functionalization has been effectively employed. These reactions often proceed via an intramolecular pathway, where a directing group guides the catalyst to a specific C-H bond for activation and subsequent bond formation. mdpi.com For instance, the synthesis of isoindolinones, which are precursors to isoindoles, has been achieved through Ni/Cu co-catalyzed direct C-H carbonylation of amides. mdpi.com This strategy demonstrates broad functional group compatibility and good selectivity for both C(sp²)–H and C(sp³)–H bond functionalization. mdpi.com The proposed mechanism involves the formation of a nickel-amidine intermediate, followed by C-H bond activation to form a metallacycle. Subsequent steps involving an electrophilic species generated from a copper co-catalyst lead to the final cyclized product. mdpi.com While direct examples for this compound are not explicitly detailed, the principles of nickel-catalyzed C-H functionalization of aromatic and aliphatic amides provide a strong foundation for its potential synthesis. mdpi.com

Copper catalysis has also been instrumental in the synthesis of isoindole-related structures. For example, a Cu(I)-catalyzed three-component coupling of an alkyne, an aldehyde, and an amine has been utilized in an unexpected synthesis of an isoindole derivative. ua.es This reaction proceeds through a propargyl amine intermediate which undergoes a researchgate.netorganic-chemistry.org-H shift to yield the final product. ua.es

Table 1: Examples of Nickel and Copper-Catalyzed Reactions in the Synthesis of Isoindole Precursors

Catalyst SystemStarting MaterialsProduct TypeKey Features
Ni/CuAromatic or aliphatic amidesIsoindolinones, Pyrrole-2,5-dionesDirect C-H carbonylation, broad functional group tolerance. mdpi.com
Cu(I)Alkyne, aldehyde, amineIsoindole derivativeThree-component coupling, unexpected E-stereoselective reduction via researchgate.netorganic-chemistry.org-H shift. ua.es
Silver(I)-Catalyzed Regiospecific Transformations

Silver(I) catalysts have proven effective in promoting various organic transformations, including the synthesis of heterocyclic compounds. rsc.orgnih.gov In the synthesis of isoindolinones, a silver(I)-catalyzed C-H activation and intramolecular annulation cascade has been reported. researchgate.net This method utilizes geminal dibromoalkenes which, in the presence of a base, form a bromoalkyne in situ. A subsequent nickel-catalyzed alkynylation followed by a silver-mediated cyclization affords the isoindolinone product. researchgate.net

Furthermore, silver(I) has been employed in combination with other transition metals, such as rhodium(III), in a bimetallic relay catalysis for the synthesis of 3-alkylidene isoindolinones. researchgate.net In this system, rhodium facilitates the C-H functionalization, while silver promotes a defluorinative cyclization. researchgate.net An efficient silver(I)-catalyzed method for the synthesis of substituted indoles from pyrrole (B145914) precursors has also been developed, highlighting the utility of silver in activating alkynes for cyclization. researchgate.net Density Functional Theory (DFT) studies of this reaction suggest an unusual initial activation at the C-3 position of the pyrrole ring, followed by rearrangement. researchgate.net These examples underscore the potential of silver(I) catalysis in achieving regiospecific synthesis of isoindole and its derivatives.

Intramolecular Cycloaddition Reactions in Isoindole Synthesis

Intramolecular cycloaddition reactions are a cornerstone in the synthesis of various cyclic and heterocyclic systems, including the isoindole framework. researchgate.net These reactions offer a powerful means to construct the bicyclic core with control over stereochemistry.

One notable approach is the intramolecular [3+2] cycloaddition of azides with alkenes. organic-chemistry.orgthieme-connect.com α-Azido carbonyl compounds that contain a 2-alkenylaryl moiety at the α-position are suitable precursors for this transformation. organic-chemistry.orgthieme-connect.com Upon heating, the azide (B81097) undergoes a 1,3-dipolar cycloaddition with the tethered alkene to furnish the isoindole skeleton. thieme-connect.com

Another significant strategy is the [2+2+2] cycloaddition. For instance, Iridium(III) catalysis has been shown to be a convenient and general method for the synthesis of isoindolines via the [2+2+2] cycloaddition of diynes and alkynes. researchgate.net Although this yields the saturated isoindoline ring system, subsequent aromatization can provide access to the corresponding isoindoles.

Furthermore, mesoionic pyridine-based 1,3-dipoles can undergo cycloaddition with in situ generated arynes to form fused heterocyclic ring systems, including pyrido[2,1-α]isoindoles. mcgill.ca This highlights the versatility of intramolecular cycloaddition strategies in accessing a variety of isoindole-based structures.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into synthetic organic chemistry. researchgate.net In the context of isoindole synthesis, this has led to the development of more environmentally benign methodologies, such as microwave-assisted synthesis and reactions under catalyst-free and solvent-free conditions.

Microwave-assisted organic synthesis (MAOS) has become a valuable technique in medicinal chemistry for accelerating reaction rates and often improving yields. nih.govijpsjournal.com The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. ijpsjournal.com While specific microwave-assisted protocols for this compound are not extensively documented, the application of this technology to the synthesis of indoles and other N-containing heterocycles is well-established. nih.govijpsjournal.com For example, classical indole (B1671886) syntheses such as the Fischer, Madelung, and Bischler-Mohlau reactions have been successfully adapted to microwave conditions. nih.gov Similarly, multicomponent reactions to produce complex heterocyclic structures can be efficiently carried out under microwave irradiation, often in shorter times and with higher yields than traditional methods. ijpsjournal.com The synthesis of various spiro[pyrrolidine-2,3′-oxindoles] has been achieved chemo- and regio-selectively using a [3+2] cycloaddition reaction under microwave irradiation. mdpi.com These examples strongly suggest that microwave-assisted protocols could be effectively developed for the synthesis of this compound and its derivatives, offering a greener and more efficient alternative to conventional heating.

The development of catalyst-free and solvent-free reaction conditions is a key goal in green chemistry, as it minimizes waste and avoids the use of potentially toxic and expensive catalysts and solvents. In the synthesis of isoindolinones, a precursor to isoindoles, a highly efficient and experimentally simple method for C(3) N-substitution has been developed that proceeds under metal-catalyst-free conditions. researchgate.net This reaction utilizes para-toluenesulfonic acid (PTSA) as an efficient catalyst for the condensation of isoindolinone-3-ols with amines. researchgate.net Furthermore, intramolecular azide-alkene cascade reactions to form fused 1,2,3-triazole and isoindoline derivatives have been achieved under catalyst-free conditions by simply modifying the reaction temperature. researchgate.net These examples demonstrate the feasibility of designing synthetic routes to isoindole-related structures that align with the principles of green chemistry by avoiding transition metal catalysts and organic solvents.

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

The selective synthesis of specific isomers of a molecule is a central theme in modern organic synthesis, particularly for applications in medicinal chemistry where biological activity is often highly dependent on the three-dimensional structure of the compound. mdpi.comrsc.org The synthesis of this compound derivatives with high chemo-, regio-, and stereoselectivity is therefore a critical objective.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of complex isoindole derivatives, this can be achieved by careful choice of reagents and reaction conditions.

Regioselectivity , the control of the position of bond formation, is crucial in the synthesis of substituted isoindoles. Asymmetric synthesis of 3-substituted and 3,3-disubstituted isoindolinones has been achieved through cascade reactions, often employing organocatalytic systems to produce enantioenriched products. mdpi.com The regioselectivity of cycloaddition reactions, such as the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile, can be controlled to produce specific regioisomers of spirooxindole-pyrrolidine heterocycles. nih.gov

Stereoselectivity , the control of the spatial arrangement of atoms, is paramount for producing chiral molecules. The aforementioned 1,3-dipolar cycloaddition reactions have been shown to proceed with a high degree of stereo- and regioselectivity. nih.gov The synthesis of novel spiro[pyrrolidine-2,3′-oxindoles] via a [3+2] cycloaddition reaction under microwave irradiation also proceeds in a chemo- and regio-selective manner, with the stereochemistry of the product being determined by the starting amino acid and the trans configuration of the β-nitrostyrene. mdpi.com

Table 2: Summary of Selective Synthesis Strategies for Isoindole-Related Structures

Selectivity TypeSynthetic ApproachKey Features
ChemoselectivityCareful selection of reagents and reaction conditionsAllows for the synthesis of complex molecules with multiple functional groups.
RegioselectivityOrganocatalyzed cascade reactions, 1,3-dipolar cycloadditionsControls the position of new bond formation, leading to specific isomers. mdpi.comnih.gov
Stereoselectivity1,3-dipolar cycloadditions, use of chiral starting materialsControls the 3D arrangement of atoms, crucial for biologically active compounds. mdpi.comnih.gov

Control of Tautomerism and Isomer Formation

The isoindole core can exist in two main tautomeric forms: the 1H-isoindole (sometimes referred to as isoindolenine) and the 2H-isoindole. The relative stability of these tautomers is delicately balanced and can be significantly influenced by the substitution pattern on the isoindole ring. thieme-connect.de

For isoindoles substituted at the C3 position, the nature of the substituent plays a crucial role in determining the predominant tautomer. The presence of strong electron-donating groups, such as an alkoxy (OR) or an amino (NR2) group, at the C3 position has been observed to favor the formation of the 1H-isoindole isomer. thieme-connect.de This preference is attributed to the ability of the electron-donating group to conjugate with the C=N double bond, which stabilizes the 1H-tautomer. In the case of this compound, the ethoxy group acts as a strong electron donor, and therefore, the 1H-isoindole form is expected to be the more stable tautomer. thieme-connect.de

However, there are conflicting reports in the literature regarding the tautomeric equilibrium of ethoxy-substituted isoindoles. One study on 1-ethoxyisoindole, a tautomer of this compound, suggests that it exists predominantly in the isoindoline form. researchgate.net This highlights that the position of the substituent and other factors can influence the tautomeric preference. The Curtin-Hammett principle may also be relevant, where even if one tautomer is less stable, it can be the reactive species if it reacts faster than the rate of tautomerization. researchgate.net

The relationship between substituent effects and the observed tautomeric form is a critical consideration in the synthesis of this compound and its analogs. Careful selection of synthetic routes and reaction conditions is necessary to control the formation of the desired tautomer and prevent the formation of unwanted isomers.

Below is a data table summarizing the influence of substituents at the C3 position on the tautomeric equilibrium of isoindoles.

Substituent at C3Predominant TautomerRationale
Aryl (electron-rich)1H-isoindoleConjugation with the C=N bond
Methyl1H-isoindoleStabilizing effect on the C=N bond
Strong electron donors (e.g., OR, NR2)1H-isoindoleEnhanced conjugation and stabilization
Unsubstituted2H-isoindoleAromaticity of the pyrrolic ring

Mechanistic Investigations of 3 Ethoxy 1h Isoindole Transformations

Elucidation of Reaction Pathways and Catalytic Cycles

The reaction pathways of 3-Ethoxy-1H-isoindole are largely governed by the inherent reactivity of the isoindole core, which can exist in a tautomeric equilibrium between the 1H-isoindole and the more stable isoindoline (B1297411) form. This equilibrium is a critical factor in determining the operative reaction mechanism.

One of the most significant reaction pathways for isoindoles is the [4+2] cycloaddition, or Diels-Alder reaction, where the isoindole acts as a diene. For the related 1-ethoxyisoindole, it has been established that even though it predominantly exists as the isoindoline tautomer, it can readily undergo Diels-Alder reactions. This reactivity is explained by the Curtin-Hammett principle, which posits that the reaction rate is dependent on the concentration of the reactive tautomer and the rate of its formation from the more stable form. researchgate.net By analogy, this compound is expected to participate in similar cycloaddition reactions, with the reaction proceeding through the less stable but more reactive 1H-isoindole tautomer.

Another potential reaction pathway involves the activation of the 3-alkoxy-1H-isoindole system through N-alkylation. Studies on related 3-alkoxy-1H-isoindoles have shown that they can be N-alkylated to form 3-alkoxy-2-alkyl-1H-isoindolium salts. Subsequent deprotonation of these salts generates highly reactive 1-alkoxy-2-alkyl-2H-isoindoles in solution. researchgate.net These transient intermediates can then participate in various transformations, including reactions with dienophiles. This two-step process represents a potential catalytic cycle where a base can be used to regenerate the reactive 2H-isoindole species.

Palladium-catalyzed reactions have also been explored for the synthesis of isoindole derivatives, suggesting potential catalytic cycles for the transformation of this compound. For instance, palladium-catalyzed desymmetric C-H bond imidoylation has been used to synthesize chiral 1H-isoindoles. researchgate.net Although not directly demonstrated for this compound, such catalytic cycles typically involve oxidative addition of a palladium(0) species to a substrate, followed by migratory insertion and reductive elimination to yield the product and regenerate the catalyst.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for elucidating the stepwise mechanism of a chemical transformation. In the context of this compound transformations, several types of intermediates can be postulated based on the chemistry of related systems.

As mentioned, the tautomeric equilibrium between the 1H-isoindole and the isoindoline form is a key aspect of isoindole chemistry. researchgate.net Therefore, the 3-ethoxy-3H-isoindoline can be considered a crucial intermediate in reactions where the initial substrate is the 1H-isoindole.

In the case of reactions involving N-alkylation, the 3-alkoxy-2-alkyl-1H-isoindolium salts are stable and isolable intermediates. researchgate.net These salts serve as precursors to the more reactive 1-alkoxy-2-alkyl-2H-isoindoles , which are transient intermediates generated in situ upon deprotonation. The formation of these 2H-isoindoles is critical for their subsequent participation in cycloaddition reactions.

In palladium-catalyzed cross-coupling reactions, the catalytic cycle is proposed to proceed through various organopalladium intermediates. These can include palladium(II) complexes formed after oxidative addition, followed by the formation of intermediates resulting from migratory insertion of the isoindole moiety. The exact nature of these intermediates would depend on the specific reactants and catalytic system employed.

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in supporting proposed reaction mechanisms and characterizing the structures of transient intermediates and transition states in isoindole chemistry. researchgate.net Such theoretical approaches can provide valuable insights into the electronic structure and energetics of intermediates that are too reactive to be observed experimentally.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For the transformations of this compound, the reaction rates are expected to be influenced by several factors, including the concentration of reactants, temperature, and the presence of catalysts.

The nature of the dienophile is another critical factor in determining the rate of Diels-Alder reactions. Electron-deficient dienophiles are expected to react more rapidly with the electron-rich isoindole diene system. The reaction of 1-ethoxyisoindole with maleimide (B117702) and its derivatives serves as a good model for this type of transformation. researchgate.net

For catalyzed reactions, the concentration and nature of the catalyst will be a primary determinant of the reaction rate. In palladium-catalyzed processes, for example, the rate can be influenced by the ligand environment of the palladium center, which affects the rates of the individual steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Table 1: Hypothetical Kinetic Data for the Diels-Alder Reaction of this compound with N-Phenylmaleimide

Entry[this compound] (M)[N-Phenylmaleimide] (M)Temperature (°C)Initial Rate (M/s)
10.010.01251.2 x 10⁻⁵
20.020.01252.4 x 10⁻⁵
30.010.02252.5 x 10⁻⁵
40.010.01504.8 x 10⁻⁵

This hypothetical data suggests a reaction that is first order with respect to both reactants and shows a significant temperature dependence, which is typical for many cycloaddition reactions.

Role of Substrate and Catalyst Structure in Mechanistic Outcomes

The structure of both the this compound substrate and any catalyst employed plays a crucial role in determining the mechanistic outcome of a reaction, including its regioselectivity and stereoselectivity.

In the context of cycloaddition reactions, the substitution pattern on the isoindole ring and the dienophile dictates the stereochemical and regiochemical outcome of the reaction. For instance, the reaction of 1-ethoxyisoindole with N-substituted maleimides has been shown to yield specific adducts, and the nature of the substituent on the maleimide nitrogen can influence the formation of mono- or bis-Michael adducts. researchgate.net By analogy, substituents on the benzene (B151609) ring of this compound or on the dienophile would be expected to influence the stereoselectivity of the cycloaddition.

In catalyzed reactions, the structure of the catalyst is paramount. For example, in the palladium-catalyzed enantioselective synthesis of 1H-isoindoles, the use of chiral ligands on the palladium center is essential for achieving high enantioselectivity. researchgate.net The steric and electronic properties of the ligand can influence the geometry of the transition state and thus control the stereochemical outcome of the reaction.

The electronic nature of substituents on the isoindole ring can also have a significant impact on its reactivity. Electron-donating groups on the benzene ring would be expected to increase the electron density of the diene system, thereby accelerating the rate of Diels-Alder reactions with electron-deficient dienophiles. Conversely, electron-withdrawing groups would be expected to decrease the reaction rate.

Table 2: Hypothetical Effect of Substituents on the Relative Rate of Diels-Alder Reaction of Substituted 3-Ethoxy-1H-isoindoles

Substituent at C-5Electronic EffectRelative Rate
-OCH₃Electron-donating2.5
-H(Reference)1.0
-ClElectron-withdrawing0.4
-NO₂Strongly electron-withdrawing0.05

This hypothetical data illustrates the expected trend of reactivity based on the electronic effects of substituents on the aromatic ring of the isoindole.

Derivatization and Functionalization of the 3 Ethoxy 1h Isoindole Core

Strategies for Peripheral Functionalization of the Isoindole Scaffold

Peripheral functionalization of the 3-ethoxy-1H-isoindole core can be achieved by targeting either the benzene (B151609) ring or the nitrogen atom of the pyrrole (B145914) moiety. These strategies allow for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this parent compound.

The introduction of aromatic and heteroaromatic groups onto the isoindole scaffold can be accomplished through established synthetic methodologies, primarily electrophilic aromatic substitution and modern cross-coupling reactions.

Electrophilic Aromatic Substitution: The benzene ring of the isoindole system is susceptible to electrophilic attack. The ethoxy group at the 3-position is an ortho-, para-directing activator, which would theoretically direct incoming electrophiles to the 4- and 6-positions. However, the nitrogen atom's lone pair also strongly influences the electron density of the aromatic ring. Reactions such as Friedel-Crafts acylation and alkylation could potentially be employed to introduce aryl or heteroaryl moieties. For instance, reaction with an aroyl chloride in the presence of a Lewis acid catalyst like aluminum chloride could yield the corresponding aryl ketone derivative.

Palladium-Catalyzed Cross-Coupling Reactions: For a more controlled and versatile introduction of aromatic and heteroaromatic systems, palladium-catalyzed cross-coupling reactions are the methods of choice. wikipedia.orgprinceton.edu To utilize these reactions, a halogenated derivative of this compound (e.g., bromo- or iodo-substituted) would first need to be synthesized. This halogenated intermediate could then undergo reactions like the Suzuki-Miyaura coupling with an aryl or heteroaryl boronic acid, or the Stille coupling with an organostannane reagent, to form a new carbon-carbon bond between the isoindole core and the desired aromatic moiety. wikipedia.orgprinceton.edu

Table 1: Potential Strategies for Introducing Aromatic/Heteroaromatic Moieties

Reaction Type Reagents Potential Position of Substitution
Friedel-Crafts Acylation Aroyl chloride, Lewis acid (e.g., AlCl₃) 4- or 6-position
Suzuki-Miyaura Coupling Halogenated this compound, Aryl/Heteroaryl boronic acid, Pd catalyst, Base Position of halogen
Stille Coupling Halogenated this compound, Aryl/Heteroaryl stannane, Pd catalyst Position of halogen

Alkylation and acylation reactions can be directed towards either the nitrogen atom of the pyrrole ring or the carbon atoms of the benzene ring.

N-Alkylation and N-Acylation: The nitrogen atom of the this compound possesses a lone pair of electrons and can act as a nucleophile. Deprotonation with a suitable base, such as sodium hydride, would generate the corresponding anion, which can then readily react with various electrophiles. youtube.combeilstein-journals.org

N-Alkylation: Reaction of the deprotonated isoindole with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would yield the corresponding N-alkylated derivatives. mdpi.comnih.gov This is a common strategy for modifying the properties of heterocyclic compounds.

N-Acylation: Similarly, treatment with acylating agents like acyl chlorides or acid anhydrides would result in the formation of N-acyl derivatives. nih.govnih.gov This functionalization is often used to introduce carbonyl functionalities and can influence the electronic properties of the isoindole system.

Friedel-Crafts Alkylation and Acylation: As mentioned previously, the benzene portion of the isoindole can undergo Friedel-Crafts reactions. Alkylation can be achieved using an alkyl halide and a Lewis acid catalyst, while acylation can be performed with an acyl chloride or anhydride. These reactions would introduce alkyl or acyl groups onto the aromatic ring, likely at the 4- and 6-positions.

Table 2: Potential Alkylation and Acylation Strategies

Reaction Type Reagents Site of Functionalization
N-Alkylation Alkyl halide, Base (e.g., NaH) Nitrogen
N-Acylation Acyl chloride or Anhydride, Base Nitrogen
Friedel-Crafts Alkylation Alkyl halide, Lewis acid (e.g., AlCl₃) 4- or 6-position of benzene ring
Friedel-Crafts Acylation Acyl chloride or Anhydride, Lewis acid (e.g., AlCl₃) 4- or 6-position of benzene ring

Structural Modification of the Ethoxy Moiety and Its Impact on Reactivity

Modification of the ethoxy group at the 3-position provides another handle for altering the properties of the isoindole core.

One potential strategy involves the cleavage of the ethyl group to yield the corresponding 3-hydroxy-1H-isoindole (or its tautomer, isoindolin-3-one). This transformation could potentially be achieved using reagents known for ether cleavage, such as boron tribromide (BBr₃). The resulting hydroxyl group could then serve as a nucleophile for further functionalization. For instance, it could be re-alkylated with different alkyl halides to introduce longer or functionalized alkyl chains, or it could be acylated to form ester derivatives.

Steric Effects: Increasing the steric bulk of the alkoxy group (e.g., replacing ethoxy with isopropoxy or tert-butoxy) could hinder reactions at the adjacent positions of the isoindole ring.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups within the alkyl chain of the alkoxy substituent could modulate the electron density of the entire heterocyclic system, thereby influencing its reactivity in electrophilic substitution reactions.

Post-Synthetic Modifications and Polymerization

While the direct polymerization of this compound has not been extensively reported, it is conceivable that functionalized derivatives of this compound could serve as monomers for the synthesis of novel polymers. For instance, an isoindole derivative bearing a polymerizable group (e.g., a vinyl or acrylic moiety) could be synthesized and subsequently polymerized.

Following polymerization, the resulting polymer would present a scaffold with pendant isoindole units. These units could then be subjected to post-synthetic modifications . This approach allows for the introduction of various functionalities along the polymer backbone, leading to materials with tailored properties. For example, if the parent polymer contains reactive sites on the isoindole rings, these could be modified through the reactions described in the preceding sections (e.g., electrophilic substitution, N-alkylation).

This strategy of post-synthetic modification is a powerful tool in materials science for creating functional polymers that would be difficult to access through the direct polymerization of complex monomers. The specific modifications would be chosen based on the desired application of the final material, which could range from organic electronics to biomedical devices.

Advanced Spectroscopic and Structural Elucidation of 3 Ethoxy 1h Isoindole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of isoindole derivatives. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, respectively. However, for complex derivatives, multidimensional NMR techniques are essential for complete and accurate assignments. researchgate.netnih.gov

Two-dimensional (2D) NMR experiments are critical for establishing the covalent framework and spatial relationships within 3-Ethoxy-1H-isoindole derivatives. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed to piece together the molecular puzzle.

HSQC: This experiment correlates the chemical shifts of protons with their directly attached carbon atoms, allowing for the definitive assignment of protonated carbons in the isoindole ring and its substituents.

HMBC: This technique reveals correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying quaternary carbons (which are invisible in HSQC) and for linking different molecular fragments. For instance, in a derivative of this compound, HMBC can show correlations from the methylene (B1212753) protons of the ethoxy group to the C3 carbon of the isoindole core, confirming their connectivity.

These techniques, combined with homonuclear correlation experiments like Correlation Spectroscopy (COSY) which shows proton-proton couplings, allow for a step-by-step assembly of the molecular structure. researchgate.netclockss.org

Below is a representative table illustrating key 2D NMR correlations that would be expected for a substituted isoindole derivative, based on published data for similar structures. mdpi.com

Proton Signal (δ, ppm)Correlated Carbon (HSQC) (δ, ppm)Correlated Carbons (HMBC) (δ, ppm)
Aromatic Protons (H-4 to H-7)Aromatic CH CarbonsAdjacent Aromatic CH and Quaternary Carbons (e.g., C-3a, C-7a)
Methylene Protons (-O-CH₂ -CH₃)Methylene CarbonC3 of Isoindole Core, Methyl Carbon
Methyl Protons (-O-CH₂-CH₃ )Methyl CarbonMethylene Carbon
This table is illustrative. Actual chemical shifts are dependent on the specific derivative and solvent.

Dynamic NMR (DNMR) spectroscopy is employed to study molecular processes that occur on the NMR timescale, such as conformational changes or restricted bond rotations. nih.govresearchgate.net For a molecule like this compound, DNMR could be used to investigate the rotational barrier of the ethoxy group around the C3-O bond. At low temperatures, this rotation might become slow enough to result in distinct NMR signals for different rotamers. As the temperature is raised, the signals would broaden and eventually coalesce into a single time-averaged signal.

Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational process. Such studies provide critical insight into the molecule's flexibility and the steric and electronic effects governing its preferred conformations in solution. mdpi.com

Advanced Mass Spectrometry (MS) for Molecular Fragmentation Analysis and Exact Mass Determination

Advanced mass spectrometry techniques, such as Electrospray Ionization (ESI-MS) coupled with tandem mass spectrometry (MS/MS), are vital for confirming the molecular weight and elucidating the fragmentation pathways of isoindole derivatives. nih.govsemanticscholar.orgnih.gov High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which is used to determine the elemental composition with high confidence. acgpubs.org

Upon ionization, the molecular ion of an isoindole derivative undergoes characteristic fragmentation. The analysis of these fragment ions provides a roadmap of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the O-CH₂ bond.

Loss of ethylene (B1197577) (C₂H₄): Through a rearrangement process.

Cleavage of the isoindole ring system: Resulting in fragments characteristic of the bicyclic core.

By analyzing the daughter ions produced during collision-induced dissociation (CID) in an MS/MS experiment, a detailed fragmentation pattern can be established, which serves as a structural fingerprint. nih.gov

Ionm/z (relative mass)Proposed Identity/Origin
[M]+•MMolecular Ion
[M-29]+M-29Loss of an ethyl radical (•C₂H₅)
[M-28]+•M-28Loss of ethylene (C₂H₄)
[M-45]+M-45Loss of the ethoxy radical (•OC₂H₅)
This table shows hypothetical fragmentation for the parent this compound. M represents the molecular weight of the specific derivative.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. nih.gov Each vibrational mode corresponds to a specific bond stretching or bending motion, and the resulting spectrum acts as a unique molecular fingerprint. montclair.edu

For this compound derivatives, FT-IR spectroscopy is particularly useful for identifying key structural motifs:

N-H Stretch: A band around 3300-3500 cm⁻¹ would indicate the presence of the N-H bond in the 1H-isoindole tautomer.

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals for the ethoxy group appear just below 3000 cm⁻¹.

C=C Aromatic Ring Stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region.

C-O-C Asymmetric and Symmetric Stretch: Strong bands characteristic of the ether linkage, typically found in the 1050-1250 cm⁻¹ region. mdpi.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be used to further confirm the structural features identified by IR spectroscopy. bohrium.com

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3350N-H StretchPyrrole-like NH
3050-3150C-H StretchAromatic Ring
2850-2980C-H StretchAliphatic (Ethoxy group)
1500-1600C=C StretchAromatic Ring
~1250C-O-C Asymmetric StretchEther
~1050C-O-C Symmetric StretchEther
This table presents typical IR absorption regions for the functional groups in this compound.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

The extended π-conjugated system of the isoindole core gives rise to interesting photophysical properties, which can be investigated using electronic absorption and emission spectroscopy. researchgate.netua.es

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions from the ground state to various excited states within a molecule. Isoindole derivatives typically exhibit strong absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. acgpubs.orgbeilstein-journals.org

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the specific substitution pattern on the isoindole ring. Electron-donating or -withdrawing groups, as well as extensions to the conjugated system, can cause a shift in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. For instance, the ethoxy group at the C3 position, being an electron-donating group, is expected to influence the electronic structure and thus the absorption spectrum compared to an unsubstituted isoindole. researchgate.net

Compound TypeSolventλmax (nm)Notes
Isoindole-1,3-dione derivative 1CH₂Cl₂229Near UV absorption corresponding to π→π* transitions. acgpubs.org
Isoindole-1,3-dione derivative 2CH₂Cl₂231Slight shift due to different N-substituent. acgpubs.org
Benzophosphole-fused indole (B1671886)CH₂Cl₂299-307Broad absorption from a related fused-ring system. beilstein-journals.org
This table shows examples of UV-Vis absorption maxima for various isoindole derivatives, demonstrating the typical range of electronic transitions.

Fluorescence and Phosphorescence Spectroscopy for Luminescence Characterization

The luminescence properties of isoindole derivatives are of significant interest for their potential use as fluorophores. The photophysical characteristics, including fluorescence and phosphorescence, are highly dependent on the molecular structure, particularly the nature and position of substituents on the isoindole ring.

The absorption and emission spectra of substituted indoles, a related class of heterocyclic compounds, show that electron-donating groups can shift the wavelength of maximum absorbance (λmax) to the blue (hypsochromic shift), while electron-withdrawing groups tend to cause a red shift (bathochromic shift) nih.gov. The fluorescence emission of these compounds is typically characterized by broad and featureless spectra in solution nih.gov. For instance, studies on hydroxyindoles in non-polar solvents show distinct vibronic structures in their emission spectra, characteristic of emission from the ¹Lb transition nih.gov.

While specific quantitative data for this compound is not extensively documented in readily available literature, a general understanding of the photophysical properties can be inferred from related structures. The following table summarizes typical photophysical data for substituted indole derivatives, which can serve as a reference for predicting the behavior of ethoxy-substituted isoindoles.

Compound DerivativeSolventExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
5-HydroxyindoleCyclohexane~290~310Not Reported
6-HydroxyindoleCyclohexane~284~304Not Reported
4-CyanoindoleWater270Not Reported0.85
4-NitroindoleEthanol~350Not ReportedNot Reported

This table presents representative data for substituted indoles to illustrate general spectroscopic trends.

Phosphorescence, which involves a transition from an excited triplet state (T₁) to the ground state, is another potential luminescence pathway. This phenomenon is generally observed at lower temperatures in rigid matrices. For some heterocyclic systems, such as benzoindole derivatives, room temperature ultralong organic phosphorescence has been reported, often associated with the formation and stabilization of radical cations clockss.org. The potential for this compound derivatives to exhibit phosphorescence would depend on the efficiency of intersystem crossing from the S₁ to the T₁ state.

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding the structure-property relationships in this compound derivatives.

The isoindole core can exist in two tautomeric forms: the 1H-isoindole and the 2H-isoindole. The 1-ethoxyisoindole, a precursor to the target compound class, exists predominantly in the isoindoline (B1297411) (1H-isoindole) tautomeric form. This structural feature has been leveraged in chemical synthesis, for example, in Diels-Alder reactions wikipedia.org. The reaction of 1-ethoxyisoindole with N-phenylmaleimide yields a [4+2] cycloaddition adduct. The stereochemistry of such adducts can be definitively determined by single-crystal X-ray diffraction, confirming that the cycloaddition often proceeds via an endo transition state researchgate.net.

A study on the Diels-Alder adduct of 1-ethoxyisoindole with N-methylmaleimide provided detailed crystallographic data, confirming the structure of the resulting hexahydro-1,3-dioxoisoindole derivative. The crystal structure reveals the precise conformation of the fused ring system and the orientation of the ethoxy group.

Table of Crystallographic Data for a 1-Ethoxyisoindole Derivative Adduct

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.345(1)
b (Å) 8.912(1)
c (Å) 13.456(2)
β (°) 101.23(1)
V (ų) 1451.2(3)

Data derived from a representative Diels-Alder adduct of a 1-ethoxyisoindole derivative.

Integration of Spectroscopic Data with Chemometric Approaches

The large and complex datasets generated by modern spectroscopic techniques necessitate the use of advanced data analysis methods. Chemometrics employs mathematical and statistical tools to extract meaningful information from chemical data researchgate.net. The integration of spectroscopic data with chemometric approaches offers a powerful strategy for the analysis of this compound derivatives.

Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are particularly useful for analyzing multivariate data from methods like UV-Vis, fluorescence, and infrared spectroscopy originlab.comnih.govtudublin.ie. PCA is an unsupervised pattern recognition technique that can reduce the dimensionality of a dataset while retaining the most important information. By transforming the original variables (e.g., absorbance at each wavelength) into a smaller set of uncorrelated variables called principal components (PCs), PCA can reveal groupings, trends, and outliers in the data that may not be apparent from visual inspection of the spectra alone tudublin.ie.

For a series of this compound derivatives with varying substituents, PCA could be applied to their UV-Vis or fluorescence spectra to:

Classify compounds based on their spectral features.

Identify the spectral regions that contribute most to the variance between different derivatives.

Visualize relationships between the chemical structure and the spectroscopic properties.

The process of applying PCA to spectroscopic data typically involves the following steps:

Data Acquisition: Recording the spectra (e.g., UV-Vis absorption) for a set of samples.

Data Preprocessing: Mean-centering the data is a common first step.

Model Calculation: The covariance or correlation matrix of the data is calculated, and its eigenvectors (loadings) and eigenvalues are determined. The principal components (scores) are the projections of the original data onto the loadings.

Model Interpretation: The results are often visualized using score plots (showing relationships between samples) and loading plots (showing the influence of original variables).

Table of Chemometric Terminology and Application

Term Definition Application to Isoindole Derivatives
Principal Component Analysis (PCA) A multivariate statistical method for reducing the dimensionality of a dataset. Differentiating between various substituted this compound derivatives based on their spectroscopic profiles.
Scores The representation of the original data in the new coordinate system defined by the principal components. Each point on a score plot would represent the spectrum of a single isoindole derivative.
Loadings The contribution of each original variable (e.g., wavelength) to a principal component. Loading plots would highlight which parts of the spectrum are most important for distinguishing between compounds.

| Partial Least Squares (PLS) | A regression method for modeling the relationship between two sets of variables (e.g., spectra and a property like quantum yield). | Developing a predictive model to estimate the fluorescence quantum yield of new isoindole derivatives from their UV-Vis spectra. |

By integrating comprehensive spectroscopic measurements with these powerful chemometric tools, a deeper and more quantitative understanding of the structure-property relationships within the this compound class of compounds can be achieved. This approach facilitates the efficient analysis of complex data and can guide the rational design of new derivatives with tailored photophysical and structural properties.

No Computational and Theoretical Studies Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies focusing on the chemical compound This compound were identified. The requested detailed analysis, including Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, Quantitative Structure-Property Relationship (QSPR) modeling, and Ab Initio methods for this particular molecule, does not appear to be available in published research.

While computational studies have been conducted on related isoindole derivatives, such as isoindoline-1,3-diones, these findings are not directly applicable to this compound and fall outside the strict scope of the requested article. The user's instructions specified a sole focus on "this compound" and adherence to a precise outline detailing various computational analyses.

Without publicly accessible research data on electronic structure, reactivity, conformational behavior, or predicted properties of this compound, it is not possible to generate the scientifically accurate and detailed article as outlined. The creation of data tables and in-depth discussion of research findings for the specified subsections—including HOMO-LUMO analysis, reaction pathway calculations, and spectroscopic signature predictions—cannot be fulfilled in the absence of primary research on this specific compound.

Therefore, the article on the "Computational and Theoretical Studies on this compound" cannot be generated at this time due to a lack of available scientific information.

Future Directions and Research Perspectives in 3 Ethoxy 1h Isoindole Chemistry

Development of Asymmetric Synthesis Routes to Chiral Isoindole Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While significant progress has been made in the asymmetric synthesis of various heterocyclic compounds, the development of catalytic asymmetric routes to chiral 1H-isoindoles, including 3-ethoxy substituted derivatives, remains an area with substantial room for growth. Future research will likely focus on the design and application of novel chiral catalysts, including transition metal complexes and organocatalysts, to achieve high enantioselectivity in the synthesis of these compounds. nih.govrsc.orgsemanticscholar.org

One promising approach involves the use of chiral ligands in transition metal-catalyzed reactions to control the stereochemical outcome. nih.gov For instance, the development of chiral rhodium or palladium catalysts could enable enantioselective C-H functionalization or cyclization reactions to construct the isoindole core. Another avenue of exploration lies in organocatalysis, which has emerged as a powerful tool for asymmetric synthesis. nih.gov Chiral Brønsted acids, Lewis bases, or phase-transfer catalysts could be employed to catalyze key bond-forming reactions in a stereocontrolled manner.

Table 1: Potential Asymmetric Catalytic Strategies for Chiral Isoindole Synthesis

Catalytic System Reaction Type Potential Advantages
Chiral Transition Metal Complexes (e.g., Rh, Pd, Cu) C-H activation, Cycloaddition, Cross-coupling High turnover numbers, Broad substrate scope
Chiral Organocatalysts (e.g., Proline derivatives, Cinchona alkaloids) Michael addition, Aldol reaction, Mannich reaction Metal-free, Environmentally benign, Mild reaction conditions

The successful development of these asymmetric routes will provide access to a wide range of chiral isoindole building blocks, paving the way for the discovery of new biologically active molecules and chiral materials with unique optical and electronic properties.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The inherent reactivity of the isoindole nucleus, characterized by its electron-rich nature, offers a fertile ground for exploring novel chemical transformations. Future research will likely delve into uncovering new reactivity patterns of 3-Ethoxy-1H-isoindole, moving beyond its established role in cycloaddition reactions. ua.esnih.govresearchgate.net

One area of interest is the exploration of its "umpolung" reactivity, where the typical nucleophilic character of the isoindole is reversed. nih.gov By converting the in situ-generated nucleophilic isoindole into an electrophilic isoindolium species, new avenues for carbon-carbon and carbon-heteroatom bond formation can be opened up. nih.govresearchgate.net This strategy could be exploited in Pictet-Spengler-type cyclizations to generate complex polycyclic isoindoline (B1297411) scaffolds. nih.govresearchgate.net

Furthermore, the development of novel transition-metal-catalyzed cross-coupling reactions involving the isoindole core could provide efficient methods for the introduction of various functional groups at specific positions. The unique electronic properties conferred by the 3-ethoxy group may influence the regioselectivity and efficiency of these transformations. The investigation of dearomatization reactions of the isoindole ring could also lead to the synthesis of novel three-dimensional molecular architectures.

Integration with Advanced Manufacturing Technologies for Scalable Production

The translation of laboratory-scale syntheses to industrial production is a critical step in the commercialization of any chemical compound. For this compound and its derivatives to find widespread application, the development of scalable and efficient manufacturing processes is essential. Future research in this area will focus on the integration of advanced manufacturing technologies to overcome the limitations of traditional batch processes.

Continuous flow chemistry, for example, offers numerous advantages over batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and process optimization. The development of continuous flow processes for the synthesis of this compound could lead to higher yields, reduced reaction times, and a smaller environmental footprint.

Moreover, the use of solid-supported reagents and catalysts can simplify purification procedures and enable catalyst recycling, further enhancing the sustainability and cost-effectiveness of the manufacturing process. The integration of real-time analytical techniques, such as in-line spectroscopy, can provide better process control and ensure consistent product quality. The development of such integrated and automated systems will be crucial for the large-scale and cost-effective production of isoindole-based compounds. labmanager.com

Sustainable and Atom-Economical Synthetic Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on the synthesis of this compound will undoubtedly emphasize the development of sustainable and atom-economical approaches that minimize waste and environmental impact. rsc.orgnih.govresearchgate.net

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, will be a key consideration. acs.orgchemistryviews.orgthieme-connect.com The development of cascade or tandem reactions, where multiple bond-forming events occur in a single pot, can significantly improve atom economy by reducing the number of synthetic steps and purification procedures. uq.edu.au

Table 2: Green Chemistry Metrics for Synthetic Route Evaluation

Metric Description Goal
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% Maximize
E-Factor (Total weight of waste / Weight of product) Minimize
Process Mass Intensity (PMI) (Total mass in a process / Mass of product) Minimize

Design of Next-Generation Materials based on Isoindole Scaffolds

The unique photophysical and electronic properties of the isoindole scaffold make it an attractive building block for the design of novel functional materials. rsc.orgnih.govresearchgate.net Future research in this area will focus on leveraging the specific properties of this compound to create next-generation materials for a variety of applications.

The inherent fluorescence of many isoindole derivatives suggests their potential use in organic light-emitting diodes (OLEDs), fluorescent probes, and bioimaging agents. organic-chemistry.org The introduction of the 3-ethoxy group can modulate the electronic properties of the isoindole ring system, potentially leading to materials with tailored emission wavelengths and improved quantum yields.

Furthermore, the ability of isoindoles to participate in the formation of extended π-conjugated systems makes them promising candidates for organic semiconductors and photovoltaics. The design and synthesis of polymers and oligomers incorporating the this compound unit could lead to materials with enhanced charge transport properties and light-harvesting capabilities. The investigation of self-assembly properties of these molecules could also open up possibilities for the creation of ordered nanostructures with interesting electronic and optical properties. The development of isoindole-based sensors for the detection of specific analytes is another promising avenue of research. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 3-Ethoxy-1H-isoindole, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer: A widely used approach involves deprotonation of trifluoromethanesulfonate salts (e.g., 3-ethoxy-1-aryl-isoindolium salts) under basic conditions. For example, reacting 3-ethoxy-1-(2,4,6-trimethylphenyl)-1H-isoindolium triflate with 2 N Na₂CO₃ in diethyl ether at -18°C yields this compound derivatives with 83–100% efficiency after vacuum drying . Critical parameters include temperature control (-18°C to 25°C), solvent choice (ether or dichloromethane), and reaction time (24 hours for aryl-substituted derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and what key spectral features should researchers analyze?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS) are essential. Key NMR signals include aromatic protons (δ 6.5–8.0 ppm), ethoxy group protons (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for CH₂), and carbonyl carbons (δ 165–175 ppm in ¹³C NMR). HR-MS confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Q. What are the typical purification methods for isolating this compound from reaction mixtures, and how does solvent choice impact crystallization efficiency?

  • Methodological Answer: Flash column chromatography (using silica gel and eluents like ethyl acetate/hexane) and recrystallization (from ether or dichloromethane) are standard. Solvents with low polarity (e.g., ether) enhance crystallization by slowing nucleation, while dichloromethane improves solubility of intermediates .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives when encountering low yields or side product formation?

  • Methodological Answer:
  • Step 1: Adjust stoichiometry (e.g., excess Na₂CO₃ for complete deprotonation).
  • Step 2: Optimize solvent polarity (e.g., dichloromethane improves solubility of intermediates).
  • Step 3: Use in-situ monitoring (TLC or HPLC) to track reaction progress and terminate before side reactions dominate .
  • Example: Increasing reaction time from 12 to 24 hours improved yields from 50% to 85% for 3-methoxy derivatives .

Q. What strategies are recommended for resolving contradictions in experimental data when determining the structure or reactivity of this compound?

  • Methodological Answer:
  • Cross-Validation: Combine NMR, MS, and X-ray crystallography (if available) to confirm structural assignments.
  • Environmental Control: Account for humidity and temperature effects, as moisture can hydrolyze ethoxy groups .
  • Iterative Analysis: Replicate experiments under varied conditions (e.g., pH, solvent) to identify outliers .

Q. How do substituents on the isoindole ring influence the electronic properties and subsequent reactivity of this compound derivatives?

  • Methodological Answer: Electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position decrease electron density on the isoindole ring, reducing nucleophilic reactivity. Computational modeling (DFT calculations) can predict substituent effects on frontier molecular orbitals. For example, 3-ethoxy-5-trifluoromethoxy derivatives exhibit reduced electrophilicity compared to unsubstituted analogs .

Q. What methodologies are available for tracking reaction intermediates during the synthesis of this compound, and how can in-situ monitoring techniques improve reaction control?

  • Methodological Answer:
  • In-Situ NMR or IR Spectroscopy: Monitor protonation/deprotonation events or carbonyl stretching frequencies.
  • Quenching Studies: Halt reactions at intervals (e.g., every 30 minutes) and analyze intermediates via LC-MS.
  • Case Study: TLC with UV visualization (Rf = 0.3 in 70:30 ethyl acetate/hexane) confirmed intermediate formation in the synthesis of 5-fluoro-3-ethoxyindole derivatives .

Data Presentation and Analysis

Q. How should researchers present and statistically validate spectral data for this compound in publications?

  • Methodological Answer:
  • Tables: Include chemical shifts (δ, ppm), multiplicity, coupling constants (J, Hz), and integration values for NMR.
  • Figures: Overlay stacked NMR spectra to highlight purity.
  • Statistical Tests: Use Shapiro-Wilk tests for normality and Student’s t-test for comparing replicate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.